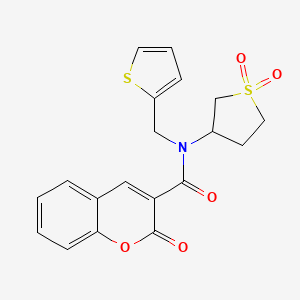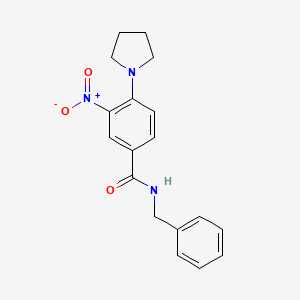
5-acetyl-6-phenyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone
Descripción general
Descripción
5-acetyl-6-phenyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone is a heterocyclic compound with potential applications in medicinal chemistry. It is also known as thieno[2,3-d]pyrimidin-4(3H)-one and has a molecular formula of C17H14N2OS.
Mecanismo De Acción
The exact mechanism of action of 5-acetyl-6-phenyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone is not fully understood. However, studies have suggested that the compound may exert its biological activity through the inhibition of specific enzymes or receptors. For example, it has been shown to inhibit the activity of human topoisomerase IIα, an enzyme that is essential for DNA replication and cell division. The compound has also been reported to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In addition to its anticancer activity, the compound has been reported to possess antimicrobial and antifungal properties. It has also been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. Furthermore, the compound has been reported to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-acetyl-6-phenyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone is its relative ease of synthesis. The one-pot, three-component reaction is straightforward and can be performed using commercially available reagents. Another advantage is the compound's potential as a scaffold for the design of novel therapeutic agents. However, a limitation of the compound is its moderate to low yield, which may limit its use in large-scale applications.
Direcciones Futuras
There are several future directions for the study of 5-acetyl-6-phenyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone. One direction is the design and synthesis of analogs with improved biological activity and selectivity. Another direction is the elucidation of the compound's mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, the compound's potential as a kinase inhibitor warrants further investigation, as it may have implications for the treatment of various diseases, including cancer and inflammatory disorders. Finally, the compound's antioxidant activity may be explored further, as it may have potential applications in the treatment of oxidative stress-related diseases.
Aplicaciones Científicas De Investigación
5-acetyl-6-phenyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone has potential applications in medicinal chemistry as a scaffold for the design of novel therapeutic agents. It has been reported to exhibit various biological activities, including anticancer, antimicrobial, and antifungal properties. The compound has also been studied for its potential as a kinase inhibitor, with promising results in vitro.
Propiedades
IUPAC Name |
5-acetyl-6-phenyl-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-10(19)13-14(11-6-3-2-4-7-11)17-16(20)18-15(13)12-8-5-9-21-12/h2-9,15H,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBZPZPUFYGMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC(=O)NC1C2=CC=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643565 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5'-[2-(3-nitrophenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole)](/img/structure/B4085609.png)

![2-(4-bromophenoxy)-1-[(5,6-dimethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate](/img/structure/B4085631.png)

![N-allyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide](/img/structure/B4085658.png)
![[1-(2-methylbutyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B4085666.png)
![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4085672.png)
![6-[4-(trifluoromethyl)phenyl]-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B4085673.png)
![N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B4085679.png)
![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4085690.png)
![N-(4-{[(5-nitro-1-naphthyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4085696.png)
![N-[4-(acetylamino)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide](/img/structure/B4085702.png)
![2-chloro-N-{1-[5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4085717.png)
![3-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione](/img/structure/B4085719.png)